4-(3-Aminocarbonylphenyl)phenol

描述

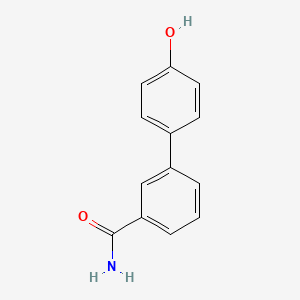

4-(3-Aminocarbonylphenyl)phenol is an aromatic compound featuring a phenol group (-OH) attached to a benzene ring that is further substituted with a 3-aminocarbonylphenyl moiety. However, detailed experimental data on its synthesis, physicochemical properties, or applications are notably scarce in the provided evidence.

属性

IUPAC Name |

3-(4-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-13(16)11-3-1-2-10(8-11)9-4-6-12(15)7-5-9/h1-8,15H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNBFCNDBCEGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683481 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477549-30-7 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4-(3-Aminocarbonylphenyl)phenol, also known as a phenolic compound, has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant properties. This article synthesizes data from diverse research studies to outline the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenolic structure which includes an amine group and a carbonyl group. This unique configuration contributes to its biological activity.

1. Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are crucial in combating oxidative stress in various biological systems. The antioxidant capacity of this compound is attributed to its ability to donate hydrogen or electrons, thus neutralizing free radicals. Studies have shown that the number and position of hydroxyl groups significantly influence the antioxidant capacity of phenolic compounds .

2. Neuroprotective Effects

Research indicates that this compound may play a role in neuroprotection. It has been observed to interact with proteins associated with neurodegenerative diseases, such as alpha-synuclein (αSyn), which is implicated in disorders like Parkinson’s disease. The compound may inhibit the aggregation of αSyn, thereby providing a protective effect against neurotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals : The compound can effectively scavenge reactive oxygen species (ROS), reducing oxidative damage in cells.

- Metal Chelation : It has the potential to chelate transition metals, which can mitigate oxidative stress linked to neurodegenerative diseases .

- Modulation of Signaling Pathways : By interacting with various proteins, it can modulate signaling pathways involved in cellular defense mechanisms .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and a reduction in amyloid-beta plaque formation. The study highlighted the compound's ability to cross the blood-brain barrier (BBB), allowing it to exert its effects directly within the central nervous system .

Case Study 2: In Vitro Studies on αSyn Aggregation

In vitro experiments demonstrated that this compound could inhibit the aggregation of αSyn proteins. These findings suggest that the compound may have therapeutic potential for treating synucleinopathies by preventing protein misfolding and aggregation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other phenolic compounds:

| Compound | Antioxidant Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| This compound | High | Significant | Free radical scavenging, metal chelation |

| Tyrosol | Moderate | Moderate | Free radical scavenging |

| Phloroglucinol | High | High | Free radical scavenging |

相似化合物的比较

Comparison with Structurally Similar Compounds

While direct studies on 4-(3-Aminocarbonylphenyl)phenol are absent in the evidence, comparisons can be drawn with structurally or functionally related phenolic derivatives:

Table 1: Key Properties of Selected Phenolic Compounds

Nonlinear Optical (NLO) Properties

The imidazole derivative 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (–8) exhibits exceptional NLO performance due to its extended π-conjugation and low HOMO-LUMO gap (2.54 eV). Key parameters include:

- Third-order susceptibility (χ³): 2.2627 × 10⁻⁶ esu .

- Nonlinear absorption coefficient (β): 4.044 × 10⁻¹ cm/W .

- Self-focusing behavior: Negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W) .

In contrast, this compound lacks experimental NLO data. However, its aminocarbonyl group may enhance intramolecular charge transfer (ICT), a critical factor for NLO activity, as seen in other amide-containing compounds .

Electronic and Structural Features

- HOMO-LUMO Gap: The imidazole derivative has a low bandgap (2.54 eV) due to delocalized π-electrons across the imidazole and phenyl rings . For this compound, computational modeling (absent in evidence) would be required to predict its electronic structure.

- Dipole Moment: The imidazole compound has a high dipole moment (µ ≈ 5.6 D), favoring NLO response . The aminocarbonyl group in the target compound could similarly enhance polarity.

Critical Analysis of Evidence Limitations

The evidence predominantly focuses on the imidazole-based phenol, with minimal data on the target compound. Key gaps include:

Absence of Experimental Data: No studies on this compound’s synthesis, spectroscopy, or NLO properties.

Structural Analogues: Comparisons rely on indirect inferences from compounds with dissimilar functional groups (e.g., imidazole vs. aminocarbonyl).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。